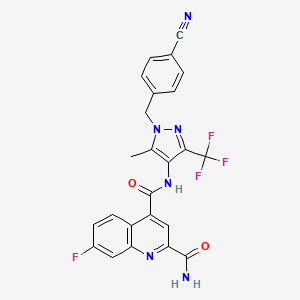
BAY-876
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide”, also known as BAY-876, is a potent, highly selective, and cell-permeable inhibitor of the glucose transporter GLUT1 . It has an empirical formula of C24H16F4N6O2 and a molecular weight of 496.42 .
Physical And Chemical Properties Analysis
This compound is a white to beige powder . It is soluble in DMSO at a concentration of 25 mg/mL . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Actividad Antitumoral en Carcinoma Hepatocelular (HCC)
BAY-876 ha mostrado resultados prometedores como un antagonista del receptor de transportador de glucosa tipo 1 (GLUT1), que es un mediador de la glucólisis aeróbica, un proceso biológico que es una característica del HCC. Este compuesto se ha formulado en una nueva forma microcristalina que logra una actividad antitumoral de larga duración. Inhibe la absorción de glucosa y la proliferación de las células HCC, y también suprime los factores relacionados con la transición epitelial-mesenquimal (EMT), proporcionando una posible opción de tratamiento para el HCC avanzado {svg_1}.
Inhibición de la Glucólisis Aeróbica
La capacidad del compuesto para inhibir GLUT1 reduce efectivamente la absorción de glucosa por las células cancerosas, apuntando así al efecto Warburg, que es una forma de metabolismo alterado que se encuentra en las células cancerosas. Esta inhibición de la glucólisis aeróbica puede conducir a una disminución de la proliferación de células tumorales y puede ser una estrategia viable en la terapéutica del cáncer {svg_2}.
Inhibición Selectiva de GLUT1
This compound se caracteriza por su alta selectividad para GLUT1 sobre otros transportadores de glucosa. Esta selectividad es crucial ya que minimiza el impacto en las células normales mientras se dirige la absorción de glucosa de las células cancerosas. La inhibición selectiva del compuesto de GLUT1 se ha demostrado in vitro e in vivo, mostrando potencial para la monoterapia y la combinabilidad con otros tratamientos {svg_3}.
Inducción de la Muerte Celular en Condiciones Hipóxicas
Las células cancerosas a menudo prosperan en condiciones hipóxicas. This compound induce la muerte celular en tales entornos, particularmente in vitro, al inhibir la absorción de glucosa. Esta propiedad podría ser particularmente útil para atacar tumores que se encuentran en áreas de bajo oxígeno o que son resistentes a otras formas de tratamiento {svg_4}.
Impacto en la Glucólisis y la Producción de ATP
En la investigación del cáncer de ovario, se ha encontrado que this compound reduce las tasas de glucólisis y la producción de ATP. Esto lleva a la inhibición de la proliferación de células cancerosas tanto in vitro como in vivo. Al afectar la producción de energía en las células cancerosas, this compound puede efectivamente ralentizar o detener la progresión de la enfermedad {svg_5}.
Biodisponibilidad Oral y Permeabilidad Celular
Un aspecto importante de this compound es su biodisponibilidad oral y permeabilidad celular. Esto significa que el compuesto se puede administrar por vía oral y puede cruzar las membranas celulares para alcanzar los objetivos intracelulares. Esta característica mejora su potencial como un tratamiento contra el cáncer práctico y accesible {svg_6}.
Mecanismo De Acción
Target of Action
BAY-876 primarily targets the Glucose Transporter Type 1 (GLUT1) receptor . GLUT1 is a mediator of aerobic glycolysis, a biological process considered a hallmark of certain types of cancer, including hepatocellular carcinoma (HCC) and ovarian cancer .
Mode of Action
This compound acts as an effective antagonist of the GLUT1 receptor . It inhibits glucose uptake by binding to the GLUT1 receptor, thereby disrupting the process of aerobic glycolysis . This compound is more than 130-fold selective for GLUT1 over other glucose transporters such as GLUT2, GLUT3, and GLUT4 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is aerobic glycolysis, also known as the Warburg effect . By inhibiting GLUT1, this compound reduces glucose uptake, thereby disrupting the energy supply necessary for cancer cell proliferation . This leads to a decrease in ATP production and a reduction in glycolysis rates .
Pharmacokinetics
The pharmacokinetic properties of this compound are still under investigation. It has been noted that this compound is orally bioavailable . In a study involving a novel microcrystalline formulation of this compound, a single dose injected directly into HCC tissue achieved sustained localized levels of the compound .
Result of Action
The inhibition of glucose uptake by this compound leads to a reduction in ATP production and glycolysis rates, resulting in the inhibition of cancer cell proliferation . In addition, this compound has been shown to induce cell death in hypoxic conditions in vitro . It also inhibits the expression of epithelial-mesenchymal transition (EMT)-related factors, which are associated with drug resistance and metastasis .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, the overexpression of GLUT1, which is associated with poor prognosis in advanced HCC patients, can enhance the effectiveness of this compound . Moreover, the formulation of this compound can also affect its action.
Propiedades
IUPAC Name |
4-N-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F4N6O2/c1-12-20(21(24(26,27)28)33-34(12)11-14-4-2-13(10-29)3-5-14)32-23(36)17-9-19(22(30)35)31-18-8-15(25)6-7-16(17)18/h2-9H,11H2,1H3,(H2,30,35)(H,32,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLJDIJJOOQUFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C#N)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F4N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799753-84-6 |
Source


|
| Record name | BAY-876 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16758 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Q1: What is the primary target of BAY-876 and how does this interaction affect tumor cells?
A1: this compound is a highly selective inhibitor of GLUT1. [] By binding to GLUT1, this compound blocks glucose uptake by tumor cells, disrupting their primary energy source and leading to growth inhibition and cell death. [, , , , , ] This is particularly relevant in cancers exhibiting the Warburg effect, where cells rely heavily on glycolysis even in the presence of oxygen. []
Q2: Does this compound impact other metabolic pathways besides glycolysis?
A2: Yes, research suggests that inhibiting GLUT1 with this compound can lead to compensatory upregulation of other metabolic pathways, like oxidative phosphorylation, as tumor cells attempt to adapt to glucose deprivation. [] Combining this compound with inhibitors of these alternative pathways has shown synergistic anti-tumor effects. [, , ]
Q3: How does this compound's impact on tumor metabolism affect the tumor microenvironment?
A3: Inhibiting GLUT1 with this compound can reverse the glucose-deficient/lactate-rich tumor microenvironment often observed in aggressive cancers. [] This altered metabolic environment can suppress the activity of immunosuppressive cells like regulatory T cells and tumor-associated macrophages, enhancing the efficacy of immunotherapies. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C22H15F4N5O2 and its molecular weight is 457.39 g/mol.
Q5: How does the structure of this compound contribute to its potency and selectivity for GLUT1?
A5: The development of this compound involved extensive structure-activity relationship (SAR) studies. Specific structural features, including the N-(1H-pyrazol-4-yl)quinoline-4-carboxamide scaffold, were crucial for achieving potent and selective inhibition of GLUT1 over other GLUT isoforms. []
Q6: Have any modifications to the this compound structure been explored, and how did they affect its activity?
A6: While the specific modifications explored during this compound development are proprietary, researchers have identified key moieties essential for its activity, potency, and selectivity. [] These SAR insights are valuable for designing novel GLUT1 inhibitors with improved pharmacological properties.
Q7: Have any specific formulation strategies been explored to enhance this compound's therapeutic efficacy?
A7: Researchers have investigated various drug delivery systems, such as nanoparticles and thermogels, to enhance this compound delivery to tumor sites. [, , ] These approaches aim to improve drug solubility, stability, tumor targeting, and therapeutic efficacy.
Q8: What is known about the pharmacokinetic profile of this compound?
A8: this compound exhibits high oral bioavailability in preclinical animal models. [] Further research is needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile in various species.
Q9: What in vitro models have been used to investigate this compound's anti-cancer activity?
A9: this compound has demonstrated anti-proliferative effects in various cancer cell lines, including lung cancer, [, ] breast cancer, [, ] esophageal cancer, [] and pancreatic cancer. [, ] These studies often utilize cell proliferation assays, glucose uptake measurements, and analyses of cell cycle and apoptosis markers.
Q10: What preclinical animal models have been used to evaluate this compound?
A10: this compound has shown efficacy in preclinical animal models of various cancers, including hepatocellular carcinoma, [] ovarian cancer, [] and pancreatic cancer. [] These models are crucial for assessing the compound's antitumor activity, pharmacokinetics, and potential toxicity in vivo.
Q11: Have any resistance mechanisms to this compound been identified?
A11: While specific resistance mechanisms to this compound require further investigation, tumor cells can adapt to metabolic stress. Potential mechanisms might involve upregulating alternative glucose transporters, enhancing other metabolic pathways like oxidative phosphorylation, or altering their microenvironment to access alternative nutrients. [, ]
Q12: What strategies are being explored to improve the delivery of this compound to tumor tissues?
A12: Researchers are investigating nanotechnology-based approaches, such as nanoparticles, to enhance this compound delivery to tumors. [, , ] These strategies aim to improve drug solubility, stability, and tumor targeting while minimizing off-target effects.
Q13: Can this compound be combined with other therapies to improve its efficacy?
A13: Yes, studies have shown synergistic antitumor effects when this compound is combined with other therapies, such as chemotherapy, [, , ] radiotherapy, [] and immunotherapy. [, ] This highlights its potential as a valuable component of combination therapies.
Q14: What tools and resources are important for advancing research on this compound?
A14: Continued research on this compound requires access to:
Q15: What are the key milestones in the development of this compound?
A15: - Identification of GLUT1 as a therapeutic target: Recognizing the importance of GLUT1 in tumor metabolism and its potential as a therapeutic target. - Discovery and optimization of this compound: Through high-throughput screening and extensive medicinal chemistry efforts. [] - Preclinical validation of this compound: Demonstrating its antitumor activity and safety profile in preclinical models.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
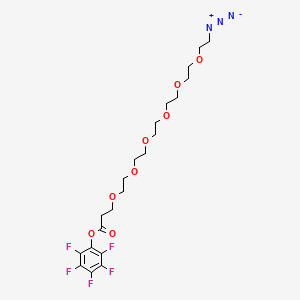

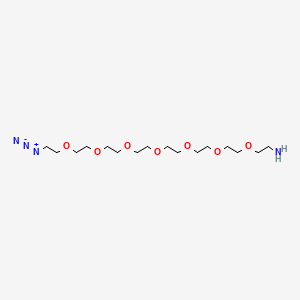
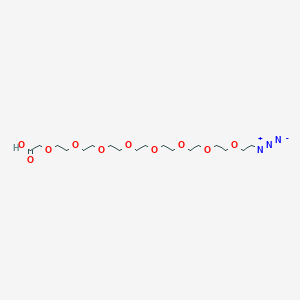
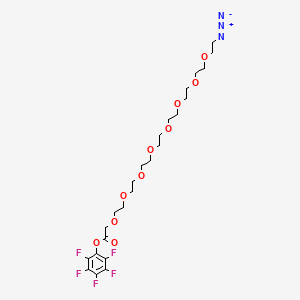
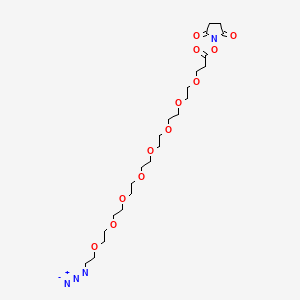
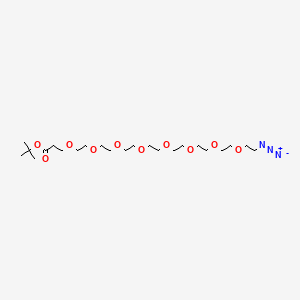

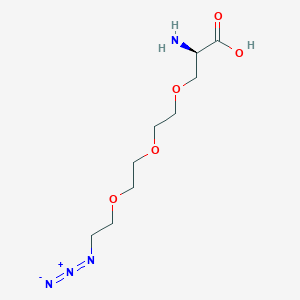
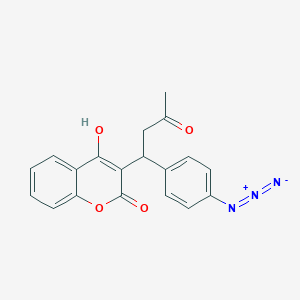

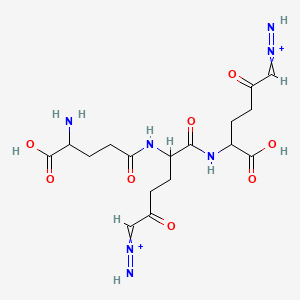
![(2s)-N-[4-[3-Cyano-1-[(3,5-Dimethyl-1,2-Oxazol-4-Yl)methyl]indol-5-Yl]oxyphenyl]pyrrolidine-2-Carboxamide](/img/structure/B605899.png)

